![molecular formula C8H7BrMgO2 B034331 Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- CAS No. 107549-16-6](/img/structure/B34331.png)
Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-
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Overview
Description
“Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” is a brominated derivative of magnesium. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound combines sulfonamide and benzodioxane fragments in its framework . Sulfonamides are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . For example, the presence of the “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)” moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This is followed by further treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Physical And Chemical Properties Analysis
The physical properties of similar compounds have been reported. For instance, “N-(3-Bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide” is a light brown solid with a yield of 79%, melting point of 121–122°C, molecular formula C21H17N2O6SBr, and molecular weight 504 g mol –1 .Scientific Research Applications
Synthesis of Conductive Polymers
3,4-(Ethylenedioxy)phenylmagnesium bromide: is a key intermediate in the synthesis of conductive polymers, particularly poly(3,4-ethylenedioxythiophene) (PEDOT) . PEDOT is known for its excellent conductivity, transparency, and biocompatibility, making it a valuable material in electronics and biomedicine .
Biomedical Engineering
The compound is instrumental in creating biomedical devices due to its role in synthesizing PEDOT. This polymer is used in various biomedical applications, including biosensors , drug delivery systems , and tissue engineering scaffolds because of its stability and biocompatibility .
Electronic and Optoelectronic Devices
PEDOT, synthesized using 3,4-(ethylenedioxy)phenylmagnesium bromide, is utilized in electronic and optoelectronic devices. Its applications include organic light-emitting diodes (OLEDs) , organic field-effect transistors (OFETs) , and photovoltaic cells , where it serves as a conductive layer due to its high electrical conductivity .
Antistatic Coatings and Capacitors
This compound is also used in the production of antistatic coatings and as a cathode material in capacitors. The resultant PEDOT provides a conductive and transparent coating that is essential for protecting sensitive electronic components .
Electrochromic Devices
The synthesized PEDOT from 3,4-(ethylenedioxy)phenylmagnesium bromide finds significant use in electrochromic devices. These are devices that change color when an electric charge is applied, useful in smart windows , displays , and mirrors .
Chemical Synthesis Intermediate
Apart from its role in polymer synthesis, 3,4-(ethylenedioxy)phenylmagnesium bromide is a valuable intermediate in organic chemical synthesis. It is used to introduce the 3,4-(ethylenedioxy)phenyl group into various chemical compounds, expanding the possibilities for creating new molecules with specific properties .
Mechanism of Action
Target of Action
3,4-(Ethylenedioxy)phenylmagnesium bromide is primarily used as a reagent in organic synthesis .
Mode of Action
As a Grignard reagent, 3,4-(Ethylenedioxy)phenylmagnesium bromide is highly reactive . It can participate in nucleophilic addition reactions with many unsaturated functional groups . The magnesium atom carries a partial negative charge, making it nucleophilic and able to attack electrophilic carbon atoms in carbonyl groups .
Biochemical Pathways
Instead, it is used in the synthesis of complex organic compounds, which may then interact with biological systems . For example, it has been used in the total synthesis of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .
Result of Action
The primary result of the action of 3,4-(Ethylenedioxy)phenylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon and carbon-oxygen bonds . The specific molecular and cellular effects depend on the compounds that are synthesized using this reagent .
Action Environment
The efficacy and stability of 3,4-(Ethylenedioxy)phenylmagnesium bromide are influenced by environmental factors such as temperature, moisture, and the presence of other chemicals . It is sensitive to air and moisture, and it should be stored in a sealed container, away from heat and flame . It reacts with water, so it is typically used in anhydrous (water-free) conditions .
Safety and Hazards
Future Directions
The future directions for “Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” could involve further exploration of its potential therapeutic and industrial applications. Given the antibacterial potential of similar compounds , it could be interesting to investigate its efficacy against a broader range of bacterial strains. Additionally, its potential use in the treatment of Alzheimer’s disease could be explored further .
properties
IUPAC Name |
magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARCANDIOTXHKA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMgO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- |
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